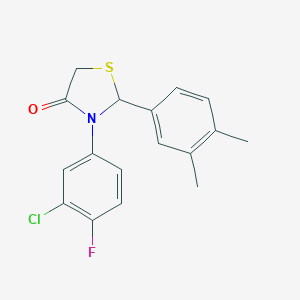
3-(3-Chloro-4-fluorophenyl)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-4-fluorophenyl)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one is a compound that belongs to the thiazolidinone class. It is a synthetic compound that has been extensively studied due to its potential therapeutic applications. This compound has been shown to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation, microbial growth, and cancer cell proliferation. The compound has also been shown to modulate certain signaling pathways that are involved in these processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Chloro-4-fluorophenyl)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one have been extensively studied. The compound has been shown to exhibit anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. It has also been shown to exhibit antimicrobial effects by inhibiting the growth of certain bacteria and fungi. The compound has been shown to exhibit anticancer effects by inhibiting the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-Chloro-4-fluorophenyl)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yields with high purity. It exhibits a variety of biological activities, making it a useful tool for studying inflammation, microbial growth, and cancer cell proliferation. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 3-(3-Chloro-4-fluorophenyl)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action, which will provide a better understanding of its biological activities. Another direction is to study its potential use in the treatment of diabetes and obesity, as it has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases. Additionally, the compound could be modified to improve its potency and selectivity for specific targets.
Synthesemethoden
The synthesis of 3-(3-Chloro-4-fluorophenyl)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one is achieved through the reaction of 3-chloro-4-fluoroaniline and 3,4-dimethylbenzaldehyde with thiourea in the presence of a catalyst. The resulting product is then subjected to further reactions to yield the final compound. This synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-4-fluorophenyl)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties. It has also been studied for its potential use in the treatment of diabetes and obesity. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in these diseases.
Eigenschaften
Molekularformel |
C17H15ClFNOS |
|---|---|
Molekulargewicht |
335.8 g/mol |
IUPAC-Name |
3-(3-chloro-4-fluorophenyl)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H15ClFNOS/c1-10-3-4-12(7-11(10)2)17-20(16(21)9-22-17)13-5-6-15(19)14(18)8-13/h3-8,17H,9H2,1-2H3 |
InChI-Schlüssel |
BYMQNELFUZQGRF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2N(C(=O)CS2)C3=CC(=C(C=C3)F)Cl)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2N(C(=O)CS2)C3=CC(=C(C=C3)F)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindolin-2-one](/img/structure/B277638.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277640.png)
![1-Benzyl-3-[2-(4-chloro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277645.png)

![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277651.png)
![3-[2-(4-Dimethylamino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277652.png)

![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2-pyrazin-2-yl-4-thiophen-2-ylpyrimidine](/img/structure/B277655.png)
![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277657.png)
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277658.png)
![N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277660.png)
![N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277662.png)
![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B277664.png)
![3,5-dimethyl-4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B277665.png)